(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolidinone core: This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone core with an appropriate benzaldehyde derivative.
Functionalization of the aromatic ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Sodium azide, dimethylformamide, and heating.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the benzyl derivative.
Substitution: Formation of azido derivatives.
Scientific Research Applications
(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit enzymes involved in various biological pathways, leading to its antimicrobial and anticancer effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to its anti-inflammatory properties.
Comparison with Similar Compounds
(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Ethyl acetoacetate .
These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications. The unique combination of functional groups in This compound
Properties
Molecular Formula |
C23H22INO4S2 |
---|---|
Molecular Weight |
567.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22INO4S2/c1-4-9-25-22(26)20(31-23(25)30)14-16-12-17(24)21(19(13-16)27-3)29-11-10-28-18-8-6-5-7-15(18)2/h4-8,12-14H,1,9-11H2,2-3H3/b20-14- |
InChI Key |
BJVJEZMQAYJMJM-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.